1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C18H16BrFN2O3S and its molecular weight is 439.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse potential biological activities. The compound's structure includes a pyrazole core with a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which may enhance its reactivity and biological efficacy.
- Molecular Formula : C16H16BrF2N2O2S
- Molecular Weight : 378.41 g/mol
Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
- Analgesic : Potential pain relief properties through modulation of pain pathways.
- Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Mechanism | References |
---|---|---|
Anti-inflammatory | COX inhibition | |
Analgesic | Modulation of pain pathways | |
Anticancer | Inhibition of cancer cell proliferation |
Study 1: Anti-inflammatory Activity
In a study evaluating various pyrazole derivatives, it was found that compounds with similar substitutions to this compound exhibited significant inhibition of COX-2 activity. This suggests that the compound may possess similar anti-inflammatory properties.
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of pyrazole derivatives. While some derivatives showed promising results in inhibiting tumor growth, specific data on the compound remains sparse. However, its structural similarities to active compounds suggest potential effectiveness against certain cancer types.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparison with other related pyrazole derivatives is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazole | Chlorine instead of bromine | Moderate anti-inflammatory activity |
3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazole | Ethoxy group instead of propoxy | Lower solubility, varied bioactivity |
5-substituted pyrazoles | Various substituents at position 5 | Broad range of activities |
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIOCXGRZRCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.